molecular formula C12H8S3 B186756 3,2':5',3''-Terthiophene CAS No. 81294-16-8

3,2':5',3''-Terthiophene

Cat. No. B186756
CAS RN: 81294-16-8
M. Wt: 248.4 g/mol
InChI Key: OQKJYJOKTGKIRJ-UHFFFAOYSA-N
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Description

3,2’:5’,3’'-Terthiophene is an organic compound with the formula [C4H3S]2C4H2S. It is an oligomer of the heterocycle thiophene . It is a pale yellow solid with a molar mass of 248.39 g/mol . It is insoluble in water and is flammable .


Synthesis Analysis

Terthiophene is prepared by the nickel- or palladium-catalysed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . It is a tri-thiophene based low band conductive polymer that is prepared by reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .


Molecular Structure Analysis

In the most common isomer of terthiophene, two thienyl groups are connected via their 2 positions to a central thiophene, also at the carbon atoms flanking the sulfur .


Physical And Chemical Properties Analysis

3,2’:5’,3’'-Terthiophene has a melting point of 175-181 °C . It has a boiling point of 315.6±32.0 °C and a density of 1.318±0.06 g/cm3 .

Scientific Research Applications

  • Phase Transition Equilibrium : A study examined the thermodynamic properties of phase transitions (fusion and sublimation) in 3,2':5',3''-Terthiophene, providing insights into its phase stability and energetics, which are crucial for applications in materials science (Costa et al., 2011).

  • Phototoxicity in Derivatives : Research on the synthesis of phototoxic derivatives of 3,2':5',3''-Terthiophene revealed their potential use in phototherapy and possibly in targeted drug delivery (Rossi et al., 1991).

  • Electronic Applications : A study investigated the effects of substituents on the electronic properties of oligo-thiophenes, including 3,2':5',3''-Terthiophene, highlighting their significance in electronic devices like photosensitive materials (Pilo et al., 2022).

  • Electropolymerization and Molecular Structure : The electropolymerization of 3,2':5',3''-Terthiophene appended with transition-metal clusters was explored, indicating potential applications in conductive materials and electronics (Kang et al., 1999).

  • Spectroscopic and Theoretical Analysis : Investigations into the molecular and electronic structures of terthiophene-based quinodimethanes have provided insights into their optical properties, relevant for optoelectronic applications (Casado et al., 2004).

  • Photochemical Stabilization and Sensing Applications : Enhancing the photochemical stability of α-terthiophene and its use in fluorescent sensing films for specific analytes demonstrates its potential in chemical sensing technologies (Liu et al., 2011).

  • Electrolyte Additive in Lithium-Ion Batteries : The use of terthiophene as an electrolyte additive to enhance the cyclic stability of lithium-ion batteries represents an important application in energy storage technology (Tu et al., 2016).

  • Molecular Orientation and Bonding in Monolayers : The study of terthiophene-thiol self-assembled on Au(111) provides valuable information for developing monolayer-based electronic devices (Fan et al., 2005).

  • Electrical Conductivity of Mesoporous Terthiophene : Research on the electrical properties of terthiophene derivatives highlights their potential in organic semiconductors and electronic materials (Sears et al., 2008).

  • Calcium Cation Sensing : The synthesis of a molecule incorporating a terthiophene moiety for calcium ion detection demonstrates its application in selective and sensitive chemical sensing (Park et al., 2010).

Safety And Hazards

3,2’:5’,3’'-Terthiophene is classified as Acute toxicity - Category 3, Oral . It is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,5-di(thiophen-3-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S3/c1-2-12(10-4-6-14-8-10)15-11(1)9-3-5-13-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKJYJOKTGKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231040
Record name 3,2':5',3''-Terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,2':5',3''-Terthiophene

CAS RN

81294-16-8
Record name 3,2′:5′,3′′-Terthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81294-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,2':5',3''-Terthiophene
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Record name 3,2':5',3''-Terthiophene
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Record name 3,2':5',3"-Terthiophene 200000040979
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
JP Beny, SN Dhawan, J Kagan… - The Journal of Organic …, 1982 - ACS Publications
12 3 4 a Reagents:(1) P (C6H5) 3, CBr4, 0 C.(2) a, n-BuLi,-78 C; b, HjO.(3) CuCl, air, 35 C.(4) Na2S-9H20, 65 C. the presence of ultraviolet light have been reported. 7 One reasonable …
Number of citations: 97 pubs.acs.org
RM Moriarty, O Prakash, MP Duncan - Synthetic Communications, 1985 - Taylor & Francis
Synthesis of 3,2′:5′,3′-terthiophene (2) and 2,5-di(3-thienyl) furan (6) has been achieved from 1,4-di(3′-thienyl) 1,4-butanedione (3) whichin turn was prepared by the hypervalent …
Number of citations: 13 www.tandfonline.com
JCS Costa, CF Lima, MAA Rocha, LR Gomes… - The Journal of Chemical …, 2011 - Elsevier
The thermodynamic study of the phase transition (fusion and sublimation) of 2,2′:5′,2″-terthiophene and 3,2′:5′,3″-terthiophene is presented. The obtained data is used to …
Number of citations: 13 www.sciencedirect.com
CF Lima, JCS Costa, TLP Galvão… - Physical Chemistry …, 2014 - pubs.rsc.org
The self-association equilibrium constants, Kass, for the dimerization of some small oligothiophenes in acetone, acetonitrile and chloroform were measured by 1H NMR spectroscopy. …
Number of citations: 7 pubs.rsc.org
S Kumar, K Van Hecke, F Meyer - International journal of molecular …, 2023 - mdpi.com
A supramolecular self-assembly of semiconducting polymers and small molecules plays an important role in charge transportation, performance, and lifetime of an optoelectronic device…
Number of citations: 8 www.mdpi.com
SA Al-Taweel, HF Al-Saraierh - … , Sulfur, and Silicon and the Related …, 1999 - Taylor & Francis
A versatile synthetic route involving the use of organotin compounds has been applied for the preparation of functionalized oligothiophenes. Substituted bithiophenes have been …
Number of citations: 3 www.tandfonline.com
FJ Vinick, S Jung - The Journal of Organic Chemistry, 1982 - ACS Publications
(15). Method B. To a solution of 2-bromo-4, 5-dichloroimidazole16 (4.5 g, 21 mmol) in tetrahydrofuran (75 mL) at-70 C was added dropwise 2.4 M n-butyllithium in hexane (17.3 mL, 42 …
Number of citations: 14 pubs.acs.org
W Wei, ZX Zhao, BH Xia, W Li - Frontiers in Chemistry, 2022 - frontiersin.org
Expanded porphyrin systems are capable of binding a variety of substrates due to their increased cavity size and aromatic nature, holding important application as magnetic resonance …
Number of citations: 2 www.frontiersin.org
L Vallan, E Istif, IJ Gómez, N Alegret, D Mantione - Polymers, 2021 - mdpi.com
Certainly, the success of polythiophenes is due in the first place to their outstanding electronic properties and superior processability. Nevertheless, there are additional reasons that …
Number of citations: 13 www.mdpi.com
JCS Costa, RJS Taveira, CF Lima, A Mendes… - Optical Materials, 2016 - Elsevier
UV–Vis can be used as an easy and forthright technique to accurately estimate the band gap energy of organic π-conjugated materials, widely used as thin films/composites in organic …
Number of citations: 332 www.sciencedirect.com

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